molecular formula C13H13NO2 B2811238 N-methoxy-N-methylnaphthalene-2-carboxamide CAS No. 113443-62-2

N-methoxy-N-methylnaphthalene-2-carboxamide

Cat. No.: B2811238
CAS No.: 113443-62-2
M. Wt: 215.252
InChI Key: YSNHBNFKJLVKGA-UHFFFAOYSA-N
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Description

N-methoxy-N-methylnaphthalene-2-carboxamide is an organic compound with the chemical formula C13H15NO2. It is a white to pale yellow solid commonly used as a pharmaceutical intermediate and an organic synthesis reagent. This compound is known for its role in synthesizing biologically active compounds, drugs, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-N-methylnaphthalene-2-carboxamide can be synthesized through various methods. One common method involves the reaction of 2-naphthoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or HATU. The reaction is typically carried out in a solvent like dichloromethane (CH2Cl2) or N,N-dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification, such as column chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthoic acid derivatives, reduced amide compounds, and substituted naphthalene derivatives .

Scientific Research Applications

N-methoxy-N-methylnaphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methoxy-N-methylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved may vary based on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

N-methoxy-N-methylnaphthalene-2-carboxamide can be compared with other similar compounds, such as:

  • N-methoxy-N-methylbenzamide
  • N-methoxy-N-methyl-1-naphthamide
  • N-methoxy-N-methyl-3-naphthamide

These compounds share similar structural features but differ in the position of the methoxy and methyl groups on the naphthalene ring. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

N-methoxy-N-methylnaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14(16-2)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNHBNFKJLVKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=CC=CC=C2C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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